molecular formula C11H12F3N B3091512 (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1217777-12-2

(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B3091512
CAS No.: 1217777-12-2
M. Wt: 215.21 g/mol
InChI Key: JLVNEMRUEAMGSZ-JTQLQIEISA-N
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Description

(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine: is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and (S)-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The aldehyde group of 3-(trifluoromethyl)benzaldehyde is first converted to an imine intermediate by reacting with (S)-pyrrolidine-2-carboxylic acid under acidic conditions.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards specific targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine: can be compared with other trifluoromethyl-substituted compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNEMRUEAMGSZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
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(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
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(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
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Reactant of Route 6
(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine

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